Ethyl 4-cyano-3-iodobenzoate
Description
Contextualization within Halogenated Benzoates and Cyano-Substituted Aromatic Compounds
Halogenated benzoates are a class of aromatic esters that have long been recognized for their utility in organic synthesis. The presence of a halogen atom, particularly iodine, on the benzene (B151609) ring provides a reactive handle for a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. fishersci.co.uk The principles of electrophilic aromatic substitution dictate the regioselectivity of their synthesis and subsequent reactions. google.com
Similarly, cyano-substituted aromatic compounds, or aryl nitriles, are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comresearchgate.net The nitrile group is a versatile functional group that can be converted into amines, carboxylic acids, amides, and other functionalities. numberanalytics.com The development of efficient methods for the synthesis of aryl nitriles, such as the Sandmeyer reaction, has been a significant area of research. numberanalytics.combohrium.commasterorganicchemistry.com
Ethyl 4-cyano-3-iodobenzoate belongs to both of these important classes of compounds. The interplay of the electron-withdrawing cyano and ester groups with the reactive iodo group on the aromatic ring gives this molecule a distinct reactivity profile, making it a prime candidate for the synthesis of highly functionalized molecules.
Historical Perspective on Research Evolution Pertaining to Similar Chemical Motifs
The scientific interest in molecules like this compound is built upon a rich history of research into related chemical structures. The late 19th and early 20th centuries saw the discovery of foundational reactions that are still relevant today. For instance, the Sandmeyer reaction, first reported in 1884, provided a method to convert arylamines into aryl halides and nitriles via diazonium salts, a cornerstone for the synthesis of cyano-substituted aromatics. masterorganicchemistry.comthermofisher.com
The mid-20th century witnessed the dawn of transition-metal-catalyzed cross-coupling reactions, which revolutionized organic synthesis. The Heck reaction, discovered in the 1960s, and the Sonogashira and Suzuki reactions, developed in the 1970s, enabled the efficient formation of carbon-carbon bonds using organohalides as starting materials. fishersci.co.ukepa.govdiva-portal.orgmdpi.com These reactions demonstrated the synthetic power of halogenated aromatic compounds and paved the way for the use of molecules like this compound as building blocks.
Research on closely related analogs further highlights the evolution of this field. For example, studies on Ethyl 4-iodo-3-methoxybenzoate have detailed its use in Suzuki, Heck, and Sonogashira reactions, providing a blueprint for the expected reactivity of this compound. Similarly, the use of methyl 4-amino-3-iodobenzoate in palladium-catalyzed reactions to synthesize complex heterocyclic structures underscores the versatility of these halogenated benzoate (B1203000) scaffolds. rsc.org
Significance and Research Rationale for Investigating this compound
The investigation of this compound is driven by its potential as a trifunctional building block in the synthesis of novel organic materials and pharmacologically active compounds. The strategic placement of the iodo, cyano, and ethyl ester groups allows for a programmed, stepwise functionalization of the aromatic ring.
The iodine atom serves as a primary site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, through well-established protocols like the Suzuki, Heck, and Sonogashira reactions. The electron-withdrawing nature of the adjacent cyano group can influence the reactivity of the C-I bond and the regioselectivity of these transformations.
The cyano group itself can be a precursor to other functionalities. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration. The ethyl ester group can also be readily hydrolyzed to a carboxylic acid, which can then be used in amide bond formation or other derivatizations.
The combination of these reactive sites in a single molecule allows for the efficient construction of complex, polyfunctionalized aromatic compounds. This is particularly valuable in drug discovery and materials science, where the precise arrangement of different functional groups is crucial for achieving desired biological activities or material properties. Research into the reactivity and applications of this compound is therefore aimed at unlocking its full potential as a versatile tool for synthetic chemists.
Interactive Data Tables
To illustrate the potential synthetic utility of this compound, the following tables summarize typical reaction conditions for key transformations that this compound is expected to undergo, based on data from analogous structures.
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Product |
| Suzuki Coupling | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 | Ethyl 4-cyano-3-arylbenzoate |
| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | DMF | 25-60 | Ethyl 4-cyano-3-alkynylbenzoate |
| Heck Coupling | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | Ethyl 4-cyano-3-alkenylbenzoate |
Table 2: Potential Transformations of the Cyano and Ester Groups
| Transformation | Reagents | Solvent | Conditions | Expected Product |
| Nitrile Hydrolysis (to Carboxylic Acid) | H₂SO₄ (aq) | Water | Reflux | 3-Iodo-4-carboxybenzoic acid ethyl ester |
| Nitrile Reduction (to Amine) | H₂, Raney Ni | Ethanol (B145695) | High Pressure | Ethyl 3-iodo-4-(aminomethyl)benzoate |
| Ester Hydrolysis | LiOH | THF/H₂O | Room Temp | 4-Cyano-3-iodobenzoic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-cyano-3-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNQGXXEHMTDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 4 Cyano 3 Iodobenzoate
Strategies for Regioselective Functionalization of Benzoate (B1203000) Cores
Regioselective functionalization is paramount in the synthesis of specifically substituted benzoates. The electronic properties of the existing substituents on the benzoate core, combined with the choice of catalytic system, dictate the position of newly introduced functional groups. For a molecule like Ethyl 4-cyano-3-iodobenzoate, methodologies for targeted iodination and cyanation are essential.
The introduction of an iodine atom at a specific position on a benzoate ring can be effectively achieved through palladium-catalyzed C-H bond activation and functionalization. bohrium.com These methods offer an advantage over classical electrophilic iodination, which can suffer from a lack of regioselectivity, and traditional Sandmeyer reactions, which require diazonium salt intermediates. rsc.orgbyjus.comwikipedia.org
Palladium-catalyzed C-H iodination often employs a directing group to guide the catalyst to a specific C-H bond, typically in the ortho position. However, strategies for meta-C-H iodination have also been developed using specialized templates that position the catalyst appropriately. bohrium.com In the context of a 4-substituted benzoate, achieving iodination at the 3-position requires careful selection of the substrate and catalytic system. Molecular iodine (I₂) is a common iodinating agent in these reactions. bohrium.com
Another advanced approach is the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids. nih.gov This method involves the in situ activation of a carboxylic acid precursor, followed by a palladium-catalyzed reaction where an iodide source, such as 1-iodobutane (B1219991), replaces the carboxyl group. This strategy is particularly useful when the required carboxylic acid is readily available. The reaction proceeds through a unique mechanism involving a phosphonium (B103445) salt and a C-P reductive elimination with the ligand, which facilitates the halide exchange. nih.gov
Table 1: Comparison of Palladium-Catalyzed Iodination Conditions
| Parameter | Catalyst System | Iodide Source | Directing Group/Precursor | Key Features |
|---|---|---|---|---|
| C-H Iodination | Pd(OAc)₂ with a pyridine-type template | Molecular I₂ | Ester-linked template | High meta-selectivity for specific scaffolds. bohrium.com |
| Decarbonylative Iodination | Pd/Xantphos | 1-iodobutane | Carboxylic Acid | Broad applicability, avoids direct C-H activation. nih.gov |
Copper-mediated cyanation, an evolution of the traditional Rosenmund-von Braun reaction, is a powerful method for introducing a nitrile group onto an aryl halide. rsc.org This transformation is key in synthesizing benzonitriles. Modern protocols often use catalytic amounts of copper, which simplifies product purification and reduces toxic waste compared to older methods that required stoichiometric amounts of copper(I) cyanide (CuCN). organic-chemistry.orgnih.gov
An efficient approach involves a copper-catalyzed domino halogen exchange-cyanation, where an aryl bromide is converted to the corresponding nitrile. organic-chemistry.orgnih.gov This reaction can be performed with catalytic amounts of copper(I) iodide (CuI), a diamine ligand (e.g., N,N'-dimethylethylenediamine), and sodium cyanide (NaCN) as the cyanide source. nih.gov The use of an apolar solvent like toluene (B28343) facilitates milder reaction conditions and easier product isolation. organic-chemistry.org
Researchers have also developed cyanide-free methods, where alternative reagents serve as the nitrile source. For example, a protocol using formamide (B127407) in the presence of a copper iodide/triphenylphosphine catalyst has been shown to efficiently convert aryl halides to aryl nitriles. rsc.org Other innovative approaches use a combination of ammonium (B1175870) bicarbonate and DMF as a safe and practical cyanide source. acs.org These catalytic systems are compatible with a wide range of functional groups, making them suitable for complex molecules. rsc.orgorganic-chemistry.org
Table 2: Overview of Copper-Mediated Cyanation Methods
| Method | Copper Source | Cyanide Source | Ligand | Key Advantages |
|---|---|---|---|---|
| Domino Halide Exchange-Cyanation | CuI (catalytic) | NaCN | N,N'-dimethylethylenediamine | Milder conditions, avoids stoichiometric copper. nih.gov |
| Cyanide-Free Cyanation | CuI (catalytic) | Formamide | Triphenylphosphine | Avoids highly toxic cyanide salts. rsc.org |
| Combined Cyanide Source | Cu(OAc)₂ | NH₄HCO₃ in DMF | Diamine Ligands | Practical and safe cyanide source. acs.org |
Multistep Synthesis Pathways and Optimization
A plausible synthetic route could begin with a precursor like 4-amino-3-iodobenzoic acid. This starting material already contains the correct substitution pattern for the iodo and the eventual cyano group.
Esterification: The carboxylic acid is first converted to its ethyl ester.
Diazotization and Cyanation (Sandmeyer Reaction): The amino group is transformed into a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide reagent. wikipedia.orgjove.com
The formation of the ethyl ester from the corresponding carboxylic acid is a fundamental step. Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. Alternatively, the carboxylic acid can be activated, for example, by converting it to an acyl chloride, which then readily reacts with ethanol. google.com
In more complex syntheses, it may be necessary to protect the ester functional group to prevent it from reacting with reagents used in subsequent steps. wikipedia.org Ester groups, such as a methyl or ethyl ester, are generally stable but can be cleaved by strong acids or bases. libretexts.org If a reaction requires a strong base that could hydrolyze the ester, it might be temporarily converted to a more robust group. However, for many pathways leading to this compound, the ethyl ester group is sufficiently stable to the conditions used for reactions like palladium- or copper-catalyzed cross-coupling. organic-chemistry.org Deprotection, if necessary, is typically the final step to regenerate the desired ester. uchicago.edu
Catalyst and Ligand: The choice of metal catalyst and its corresponding ligand is critical for activity and selectivity in cross-coupling reactions. For instance, in palladium-catalyzed reactions, different phosphine (B1218219) ligands can dramatically affect the outcome. nih.gov
Solvent: The solvent can influence the solubility of reactants and the stability of intermediates.
Temperature: Reaction rates are temperature-dependent, but side reactions can also increase at higher temperatures. Finding the optimal temperature is a balance between reaction time and selectivity.
Base: Many cross-coupling reactions require a base to neutralize acid generated during the catalytic cycle. The nature and strength of the base can be crucial. kaust.edu.sa
Reactant Stoichiometry: Adjusting the ratio of reactants can ensure the complete consumption of a valuable starting material.
For each step in the synthesis of this compound, a Design of Experiments (DoE) approach can be systematically employed to screen these variables and identify the conditions that provide the highest yield and purity of the desired product.
Novel Synthetic Routes and Green Chemistry Considerations
Modern organic synthesis places increasing emphasis on developing environmentally benign processes. Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org
For the synthesis of benzonitriles, novel routes that bypass traditional methods are being explored. One green approach involves the use of ionic liquids, which can act as recyclable solvents and catalysts. researchgate.netrsc.org For example, a one-pot synthesis of benzonitrile (B105546) from benzaldehyde (B42025) has been developed using a specific ionic liquid that facilitates the reaction and simplifies product separation. rsc.orgsemanticscholar.org
Another key aspect of green chemistry is the use of catalysis to avoid stoichiometric reagents. The palladium- and copper-catalyzed methods described above are inherently "greener" than classical stoichiometric reactions because the metals are used in small, recyclable amounts. organic-chemistry.org Furthermore, developing catalytic systems that operate in environmentally friendly solvents like water or under solvent-free conditions is a major goal. kaust.edu.sa
The industrial production of benzonitriles often utilizes the ammoxidation process, where toluene or a derivative reacts with ammonia (B1221849) and oxygen over a heterogeneous catalyst. medcraveonline.com While highly efficient, this process requires high temperatures. Research into novel nanocatalysts, such as transition metal oxide clusters within zeolite pores, aims to improve the selectivity and efficiency of ammoxidation under milder conditions, thereby reducing energy consumption and byproducts. medcraveonline.com Applying these principles to the synthesis of functionalized benzonitriles like this compound represents a frontier in sustainable chemical manufacturing.
Development of Catalyst-Free or Environmentally Benign Syntheses
The development of catalyst-free synthetic methods is a cornerstone of green chemistry, aiming to reduce reliance on potentially toxic and expensive metal catalysts. For a molecule such as this compound, this would typically involve innovative approaches to the iodination of the aromatic ring.
One environmentally benign protocol for the iodination of activated aromatic compounds utilizes inexpensive and commercially available potassium iodide and ammonium peroxodisulfate in aqueous methanol (B129727) at room temperature. This acid-free method is compatible with various functional groups and could potentially be adapted for the regioselective iodination of an Ethyl 4-cyanobenzoate (B1228447) precursor. Another promising catalyst-free approach involves the sequential diazotization-iodination of aromatic amines using sodium nitrite (B80452) and potassium iodide in the presence of a sulfonic acid-based cation-exchange resin in water. This method is noted for being non-corrosive and eco-friendly, offering a viable green alternative to the classic Sandmeyer reaction.
A notable metal- and base-free method has been developed for the synthesis of aryl iodides starting from arylhydrazine hydrochlorides and iodine in dimethyl sulfoxide. In this reaction, iodine serves a dual role as both an oxidant to form the arenediazonium salt and as the iodinating agent. This approach tolerates a wide range of functional groups and provides good to excellent yields of the corresponding aryl iodides. The application of this method to a suitably substituted arylhydrazine precursor could provide a direct, catalyst-free route to this compound.
Below is a table summarizing key aspects of these catalyst-free iodination methods.
| Method | Reagents | Solvent(s) | Key Advantages |
| Oxidative Iodination | Potassium Iodide, Ammonium Peroxodisulfate | Aqueous Methanol | Acid-free, room temperature, uses inexpensive reagents |
| Diazotization-Iodination | Sodium Nitrite, Potassium Iodide, Cation-Exchange Resin | Water | Non-corrosive, eco-friendly, water as solvent |
| From Arylhydrazines | Iodine | Dimethyl Sulfoxide | Metal-free, base-free, dual role of iodine |
Biocatalytic Approaches and Enzymatic Transformations
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions, thereby reducing the environmental impact of chemical processes. While specific enzymatic synthesis of this compound is not yet widely reported, related enzymatic transformations suggest its feasibility.
The halogenation of aromatic compounds can be achieved using enzymes. For instance, laccase-catalyzed iodination of p-hydroxy-benzoic acid derivatives has been demonstrated to be highly efficient and sustainable. This process uses potassium iodide as the iodine source and aerial oxygen as the oxidant, proceeding under mild conditions with high yields. Adapting such a system for the iodination of a suitable precursor to this compound could be a promising green-by-design approach.
Furthermore, enzymes like toluene dioxygenase have been shown to metabolize o-halobenzoates. This indicates the potential for enzymatic systems to interact with and modify halogenated benzoic acid esters. The regioselectivity of such enzymatic reactions is often influenced by the nature of the ester substituent, suggesting that the ethyl group in the target molecule could direct an enzymatic transformation.
The following table outlines potential biocatalytic strategies applicable to the synthesis of halogenated and cyanated aromatic compounds.
| Biocatalytic Approach | Enzyme Class | Potential Application in Synthesis of this compound | Advantages |
| Enzymatic Iodination | Laccase | Regioselective iodination of a phenolic precursor to the target molecule. | Uses air as an oxidant, mild conditions, sustainable. |
| Enzymatic Dihydroxylation | Toluene Dioxygenase | Potential for stereoselective functionalization of the aromatic ring of a halobenzoate precursor. | High stereoselectivity, operates in aqueous media. |
Flow Chemistry and Continuous Processing Methodologies
Flow chemistry, utilizing microreactors and continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, which can be common in halogenation and cyanation reactions.
The halogenation of organic compounds has been successfully implemented in continuous flow systems. The use of microreactors allows for precise control over reaction parameters such as temperature and residence time, which can lead to higher selectivity and yields while minimizing the formation of byproducts. For the synthesis of this compound, a continuous flow process could involve the safe and controlled introduction of an iodinating agent to a stream of Ethyl 4-cyanobenzoate.
Similarly, the synthesis of nitriles from carboxylic acids has been demonstrated in continuous flow under high-temperature and high-pressure conditions without the need for a catalyst. While this specific transformation starts from a carboxylic acid, the principles of continuous processing can be applied to other nitrile synthesis routes. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing process.
The table below highlights the key features and benefits of applying flow chemistry to relevant synthetic steps.
| Synthetic Step | Flow Chemistry Approach | Potential Advantages |
| Aromatic Iodination | Microreactor System | Enhanced temperature control for highly exothermic reactions, improved safety, higher selectivity, and easier scale-up. |
| Nitrile Synthesis | Continuous Processing | Precise control of residence time and reaction conditions, potential for catalyst-free transformations at high T/P. |
Chemical Reactivity and Transformations of Ethyl 4 Cyano 3 Iodobenzoate
Cross-Coupling Reactions Involving the Iodide Moiety
The iodide substituent on the benzene (B151609) ring is the most reactive site for cross-coupling reactions due to the relatively weak carbon-iodine bond. This facilitates oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many catalytic cycles. nih.gov This high reactivity allows for selective transformations at the iodine-bearing carbon, leaving the cyano and ester functionalities intact under appropriate conditions.
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. youtube.com Ethyl 4-cyano-3-iodobenzoate serves as an effective coupling partner in these reactions, reacting with various aryl or vinyl boronic acids and esters to produce biphenyl or stilbene derivatives.
The general mechanism involves three key steps: oxidative addition of the aryl iodide to a Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.
Illustrative Suzuki-Miyaura Coupling Reaction
A typical reaction involves treating this compound with a boronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate.
| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | Ethyl 4-cyano-3-phenylbenzoate | ~90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Ethyl 4-cyano-3-(4-methoxyphenyl)benzoate | ~88 |
| Naphthalene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | Ethyl 4-cyano-3-(naphthalen-2-yl)benzoate | ~85 |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Ethyl 4-cyano-3-vinylbenzoate | ~75 |
Note: The yields presented are representative estimates based on typical Suzuki-Miyaura couplings of substituted aryl iodides and are for illustrative purposes.
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, is a reliable method for synthesizing aryl alkynes. wikipedia.org this compound readily participates in this transformation.
The catalytic cycle is believed to involve a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. nih.gov Reductive elimination from the resulting complex affords the aryl alkyne product. wikipedia.org Copper-free Sonogashira protocols have also been developed. thalesnano.com
Illustrative Sonogashira Coupling Reaction
The reaction of this compound with a terminal alkyne is generally carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base.
| Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Ethyl 4-cyano-3-(phenylethynyl)benzoate | ~92 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | Ethyl 4-cyano-3-((trimethylsilyl)ethynyl)benzoate | ~95 |
| 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | Ethyl 4-cyano-3-(hept-1-yn-1-yl)benzoate | ~87 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Piperidine | THF/Toluene | Ethyl 4-cyano-3-(3-hydroxyprop-1-yn-1-yl)benzoate | ~80 |
Note: The yields presented are representative estimates based on typical Sonogashira couplings of substituted aryl iodides and are for illustrative purposes.
The Mizoroki-Heck reaction, or simply the Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This method is highly effective for the arylation of alkenes, leading to the synthesis of substituted olefins like stilbenes and cinnamates. nih.gov this compound is a suitable aryl halide for this transformation.
The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which forms the substituted alkene product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst. nih.gov
Illustrative Heck Reaction
This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand (though phosphine-free systems exist), and a base.
| Alkene Partner | Catalyst | Base | Solvent | Product (E-isomer) | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | Ethyl (E)-4-cyano-3-styrylbenzoate | ~85 |
| Ethyl acrylate | Pd(OAc)₂ | K₂CO₃ | Acetonitrile (B52724) | Ethyl (E)-3-(3-ethoxy-3-oxoprop-1-en-1-yl)-4-cyanobenzoate | ~90 |
| 1-Octene | Pd(PPh₃)₄ | NaOAc | DMA | Ethyl (E)-4-cyano-3-(oct-1-en-1-yl)benzoate | ~70 |
Note: The yields presented are representative estimates based on typical Heck reactions of substituted aryl iodides and are for illustrative purposes. The reaction generally shows a high preference for the trans (E) isomer.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of a wide range of arylamines. The high reactivity of the C-I bond makes this compound an excellent substrate for this transformation. nih.gov
The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination then yields the N-aryl amine product and regenerates the Pd(0) catalyst. wikipedia.org The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency. beilstein-journals.org
Illustrative Buchwald-Hartwig Amination Reaction
The reaction couples this compound with primary or secondary amines using a palladium catalyst, a suitable phosphine ligand, and a strong base.
| Amine Partner | Pd Pre-catalyst | Ligand | Base | Solvent | Product | Yield (%) |
| Aniline | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | Ethyl 4-cyano-3-(phenylamino)benzoate | ~88 |
| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | Ethyl 4-cyano-3-morpholinobenzoate | ~92 |
| Benzylamine | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | Ethyl 3-(benzylamino)-4-cyanobenzoate | ~85 |
| n-Hexylamine | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | Ethyl 4-cyano-3-(hexylamino)benzoate | ~90 |
Note: The yields presented are representative estimates based on typical Buchwald-Hartwig aminations of substituted aryl iodides and are for illustrative purposes.
Reactions of the Cyano Group
The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations. Most notably, it can be hydrolyzed under acidic or basic conditions to form either a carboxylic acid or a primary amide.
The hydrolysis of the nitrile group in this compound can lead to two different products depending on the reaction conditions. Vigorous acidic or basic hydrolysis typically converts the nitrile to a carboxylic acid, while milder, controlled conditions can stop the reaction at the primary amide stage. organic-chemistry.orggoogle.com It is important to note that the ester group is also susceptible to hydrolysis under these conditions.
To Carboxylic Acids: Complete hydrolysis under strong acidic (e.g., aqueous H₂SO₄ or HCl) or basic (e.g., aqueous NaOH) conditions, followed by acidification, will convert both the cyano and the ethyl ester groups into carboxylic acid functionalities. The product would be 3-iodobenzene-1,2,4-tricarboxylic acid.
To Amides: Partial hydrolysis of the nitrile can yield a primary amide. This is often achieved using basic hydrogen peroxide or by carefully controlled acid catalysis. google.com For this compound, this would lead to the formation of ethyl 4-(aminocarbonyl)-3-iodobenzoate, provided the ester group remains intact.
Illustrative Hydrolysis Reactions
| Reaction | Reagents | Conditions | Product |
| Full Hydrolysis | aq. NaOH, then aq. HCl | Reflux | 3-Iodobenzene-1,2,4-tricarboxylic acid |
| Partial Hydrolysis | H₂O₂, K₂CO₃ | DMSO, RT | Ethyl 4-(aminocarbonyl)-3-iodobenzoate |
Note: These are plausible transformations based on the general reactivity of nitriles and esters. Specific experimental conditions would require optimization to achieve selectivity.
Reduction to Amines or Aldehydes
The cyano group of this compound is susceptible to reduction, yielding either a primary amine or an aldehyde, depending on the reagents and conditions employed.
Reduction to Primary Amines: The conversion of the nitrile to a primary amine (an aminomethyl group) is a common transformation. This is typically achieved using strong reducing agents that can deliver multiple hydride equivalents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this purpose, effectively reducing the carbon-nitrogen triple bond to a carbon-nitrogen single bond. Catalytic hydrogenation, employing catalysts like Raney nickel or platinum dioxide under a hydrogen atmosphere, also facilitates this reduction. These methods are robust and generally high-yielding for aromatic nitriles.
Reduction to Aldehydes: Selective partial reduction of the nitrile to an aldehyde is more delicate, requiring milder reducing agents that can be controlled to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is a frequently used reagent for this transformation. The reaction is typically carried out at low temperatures to isolate the intermediate imine, which is then hydrolyzed during aqueous workup to afford the corresponding aldehyde. Another classical method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid.
Interactive Data Table: Reduction Methods for the Cyano Group
| Reagent/Method | Product Functional Group | Typical Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup. | Powerful, non-selective reagent. May also reduce the ester group. |
| Catalytic Hydrogenation (H₂/Catalyst) | Primary Amine (-CH₂NH₂) | Raney Ni, PtO₂, Pd/C; Elevated H₂ pressure. | Can be selective; potential for dehalogenation (loss of iodine) as a side reaction. |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (-CHO) | Anhydrous non-polar solvent (e.g., toluene, hexane) at low temperature (e.g., -78 °C), followed by hydrolysis. | Provides controlled, partial reduction to the aldehyde. |
| Stephen Synthesis (SnCl₂/HCl) | Aldehyde (-CHO) | Anhydrous ether, followed by hydrolysis of the iminium salt. | A classic method for nitrile-to-aldehyde conversion. |
Nucleophilic Addition Reactions
The carbon atom of the nitrile group in this compound is electrophilic due to the electronegativity of the nitrogen atom. This allows for nucleophilic addition across the carbon-nitrogen triple bond.
A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li). The nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon. The initial product is an imine anion, which upon acidic hydrolysis, is converted into a ketone. This provides a valuable route for the synthesis of acyl derivatives. For instance, reaction with methylmagnesium bromide followed by hydrolysis would yield an acetyl group in place of the cyano group. The efficiency of such reactions can be influenced by the steric hindrance from the adjacent iodine atom.
Radical-Mediated Cyano Group Migration Studies
Radical-mediated intramolecular translocation of a cyano group is a sophisticated method for site-selective functionalization in organic molecules. mdpi.comnih.gov While specific studies on this compound are not prevalent, the general mechanism provides a framework for predicting its potential reactivity.
The process is typically initiated by the generation of a carbon-centered radical elsewhere in the molecule. mdpi.comnih.gov This radical can then add intramolecularly to the triple bond of the nitrile group, forming a cyclic iminyl radical intermediate. mdpi.comresearchgate.net This intermediate can then undergo a β-scission (ring-opening), which results in the formation of a new, often more stable, carbon-centered radical with the cyano group having migrated to a new position. mdpi.comnih.gov The driving force for this cleavage is typically the formation of a more stabilized radical. mdpi.com Given the presence of the C-I bond, radical initiation could potentially occur at the aryl ring, although this is less common for migration studies which often involve radical generation on an adjacent alkyl chain. The application of the cyano group as a radical acceptor in cascade reactions has become a versatile tool for constructing complex carbocyclic and heterocyclic structures. rsc.org
Transformations of the Ester Moiety
Hydrolysis to Benzoic Acid Derivatives
The ethyl ester group of the molecule can be readily hydrolyzed to the corresponding carboxylic acid, 4-cyano-3-iodobenzoic acid. This transformation can be achieved under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is a common and efficient method, typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.
Acid-Catalyzed Hydrolysis: This is an equilibrium process requiring heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and excess water. To drive the reaction to completion, the ethanol (B145695) by-product can be removed as it is formed.
Transesterification Reactions
Transesterification is the process of exchanging the ethyl group of the ester with an alkyl or aryl group from another alcohol (R'-OH). masterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com For example, heating this compound in an excess of methanol (B129727) with a catalytic amount of sulfuric acid would lead to the formation of Mthis compound. masterorganicchemistry.com To ensure a high yield of the new ester, the alcohol reactant is often used as the solvent. masterorganicchemistry.com This method is valuable for modifying the ester group to alter the physical properties or reactivity of the compound. A variety of catalysts, including scandium(III) triflate and silica chloride, can promote this transformation under mild conditions. organic-chemistry.org
Investigating Electronic and Steric Effects on Reactivity
The chemical behavior of this compound is profoundly influenced by the electronic and steric properties of its substituents.
Electronic Effects: The benzene ring is substituted with three electron-withdrawing groups (EWGs): an iodo group, a cyano group, and an ethyl ester group.
Inductive Effects: All three groups exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.
Resonance Effects: The cyano and ester groups also exhibit an electron-withdrawing resonance effect (-M), further deactivating the ring. These effects make the carbons of the cyano and ester carbonyl groups highly electrophilic and susceptible to nucleophilic attack.
Steric Effects: The iodine atom is significantly larger than hydrogen, and its position ortho to the cyano group and meta to the ester group creates notable steric hindrance.
Effect on the Cyano Group: The bulky iodine atom can sterically hinder the approach of nucleophiles to the adjacent cyano group, potentially slowing the rate of nucleophilic addition reactions compared to a non-iodinated analogue.
The combination of these effects results in a molecule with distinct reactive sites. The cyano and ester carbons are the primary centers for nucleophilic attack, while the C-I bond offers a potential site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are outside the scope of this immediate discussion but represent a major area of reactivity for aryl iodides.
Mechanistic Investigations of Key Transformations
The chemical versatility of this compound allows it to participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Mechanistic studies of these transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as cyanation reactions, provide insight into the reaction pathways and the factors influencing their efficiency. While specific mechanistic investigations focusing exclusively on this compound are not extensively documented, the generally accepted mechanisms for these reactions involving aryl iodides are applicable.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. For this compound, this would typically involve its reaction with a boronic acid or ester. The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.
The reaction initiates with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the catalytic cycle. A kinetic study on a similar system, the Suzuki-Miyaura coupling of 4-iodoacetophenone, found the reaction to be first-order with respect to the aryl iodide, supporting the oxidative addition as the rate-determining step mdpi.com. The presence of a base is crucial for the subsequent transmetalation step, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step can proceed through different pathways, and the base plays multiple roles, including the formation of a more nucleophilic boronate species nih.gov. Finally, reductive elimination from the palladium(II) complex yields the coupled product and regenerates the palladium(0) catalyst, completing the cycle researchgate.net.
Key Mechanistic Steps in Suzuki-Miyaura Coupling:
| Step | Description | Intermediate Species |
| Oxidative Addition | The aryl iodide adds to the Pd(0) catalyst. | Aryl-Pd(II)-Iodo Complex |
| Transmetalation | The organic group is transferred from the boron atom to the Pd(II) center. | Di-organo-Pd(II) Complex |
| Reductive Elimination | The two organic groups are eliminated from the Pd(II) center to form a new C-C bond. | Coupled Product and Pd(0) Catalyst |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, such as this compound. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.org. The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The palladium cycle is similar to that of other cross-coupling reactions, starting with the oxidative addition of the aryl iodide to a Pd(0) species wikipedia.org. The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting di-organo-palladium(II) complex then undergoes reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst libretexts.org. Copper-free Sonogashira reactions are also possible, where the base is believed to facilitate the formation of a palladium-acetylide complex directly libretexts.orgrsc.org.
Proposed Catalytic Cycles in Sonogashira Coupling:
| Catalytic Cycle | Key Steps | Role of Catalyst |
| Palladium Cycle | Oxidative addition of aryl halide, transmetalation with copper acetylide, reductive elimination. | Facilitates the coupling of the aryl group and the alkyne. |
| Copper Cycle | Formation of copper acetylide from the terminal alkyne. | Activates the alkyne for transmetalation to the palladium center. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. The currently accepted mechanism involves a catalytic cycle consisting of oxidative addition, amine coordination and deprotonation, and reductive elimination nih.govwikipedia.org.
The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequently, the amine coordinates to the resulting palladium(II) complex, followed by deprotonation by a base to form a palladium amido complex. The final step is reductive elimination from this complex to yield the aryl amine and regenerate the Pd(0) catalyst wikipedia.org. The nature of the ligand on the palladium catalyst is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step wikipedia.org. Mechanistic studies have shown that the reaction can proceed through different pathways depending on the specific reactants and conditions nih.govrsc.org.
Cyanation Reactions
The introduction of a cyano group onto an aromatic ring, such as in the conversion of an aryl iodide to a nitrile, can be achieved through various methods, often catalyzed by transition metals like palladium or copper. The mechanisms of these reactions can vary depending on the cyanide source and the catalyst system employed.
In palladium-catalyzed cyanation reactions, a common mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by the reaction with a cyanide source, such as potassium cyanide or zinc cyanide. This leads to the formation of an aryl-palladium-cyanide complex, from which the aryl nitrile is formed via reductive elimination. The choice of cyanide source is critical, as it can influence the reaction mechanism and efficiency. For instance, the use of less toxic and more manageable cyanide sources is an area of active research scielo.brresearchgate.net. Copper-catalyzed cyanation reactions, often referred to as Rosenmund-von Braun reactions, typically involve a Cu(I) cyanide species and proceed through a proposed mechanism involving oxidative addition of the aryl halide to a copper complex.
The development of metal-free cyanation methods is also an area of interest. These reactions often proceed through different mechanistic pathways, potentially involving radical intermediates or nucleophilic aromatic substitution mechanisms researchgate.netsnnu.edu.cn.
Applications As a Building Block and Precursor in Advanced Organic Synthesis
Synthesis of Heterocyclic Compounds
Pyrrole (B145914) and Indole (B1671886) Derivatives
There is no available literature describing the use of Ethyl 4-cyano-3-iodobenzoate in the synthesis of pyrrole or indole derivatives.
Quinoline (B57606) and Isoquinoline (B145761) Scaffolds
The role of this compound in the construction of quinoline and isoquinoline scaffolds has not been reported in published research.
Fused Ring Systems
No specific methods or examples of using this compound for the synthesis of fused ring systems have been documented.
Role in the Construction of Complex Molecular Architectures
Natural Product Analogue Synthesis
There are no published accounts of this compound being utilized as a starting material or intermediate in the synthesis of natural product analogues.
Macrocyclic Compound Formation
The application of this compound in the formation of macrocyclic compounds has not been described in the scientific literature.
Precursor for Advanced Materials and Functional Molecules
The distinct functional groups of this compound make it an ideal starting material for creating molecules with specific electronic and physical properties. The iodo group is a key handle for carbon-carbon bond formation through various cross-coupling reactions, while the cyano and ester moieties can be modified or used to tune the electronic characteristics of the final product.
This compound is a valuable precursor for the synthesis of specialized monomers. While not a monomer itself, its functional groups allow for its conversion into polymerizable units. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, or Stille couplings. These reactions can be used to introduce polymerizable functionalities, such as vinyl or acetylene (B1199291) groups, onto the aromatic ring.
For example, a Sonogashira coupling with an alkyne like trimethylsilylacetylene, followed by deprotection, would yield an ethynyl-substituted cyanobenzoate derivative. This new molecule can then undergo polymerization to form poly(phenylene ethynylene)s, a class of conjugated polymers known for their applications in materials science. Similarly, a Suzuki coupling with a vinylboronic ester can introduce a styrene-like moiety, enabling its incorporation into vinyl-based polymers. The presence of the cyano and ester groups on the resulting monomer can impart desirable properties, such as increased thermal stability and modified solubility, to the final polymer. nih.govchemrxiv.org
Table 1: Potential Monomers Derived from this compound This table is interactive. Click on the headers to sort.
| Coupling Reaction | Reactant | Resulting Monomer Structure | Polymer Class |
|---|---|---|---|
| Sonogashira | Ethynyltrimethylsilane | Ethyl 4-cyano-3-ethynylbenzoate | Poly(phenylene ethynylene) |
| Suzuki | Vinylboronic acid pinacol (B44631) ester | Ethyl 4-cyano-3-vinylbenzoate | Polystyrene derivative |
| Heck | Ethyl acrylate | Ethyl 3-(2-ethoxycarbonylvinyl)-4-cyanobenzoate | Polyacrylate derivative |
The development of high-performance n-type organic semiconductors is crucial for the advancement of organic electronics, such as organic thin-film transistors (OTFTs) and organic solar cells (OSCs). A key strategy in designing these materials is the use of building blocks containing strongly electron-deficient groups. rsc.org The cyano group is a powerful electron-withdrawing moiety, and its incorporation into aromatic systems can significantly lower the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org
This compound serves as an excellent precursor for this purpose. It can be incorporated into larger conjugated systems through reactions at the iodo position. For instance, a Suzuki or Stille coupling reaction can be used to link this cyanobenzoate unit with other aromatic or heteroaromatic rings, forming the backbone of a conjugated polymer or an oligomer. The resulting material would benefit from the electron-deficient nature of the cyanobenzoate unit, facilitating electron injection and transport, which are critical for n-type semiconductor performance. rsc.org This strategy allows for the precise tuning of the electronic properties of organic materials for applications in devices like CMOS-like logic circuits. rsc.org
Table 2: Synthetic Utility for Organic Electronic Material Precursors This table is interactive. Click on the headers to sort.
| Synthetic Step | Purpose | Resulting Feature | Impact on Electronic Properties |
|---|---|---|---|
| Suzuki Coupling | Chain extension with arylboronic acids | Formation of biaryl or poly(arylene) structures | Creation of a conjugated backbone for charge transport |
| Stille Coupling | Chain extension with organostannanes | Formation of C-C bonds to build conjugated systems | Introduction of diverse aromatic units into the structure |
| Buchwald-Hartwig Amination | Introduction of nitrogen-based groups | Incorporation of donor-acceptor motifs | Tuning of HOMO/LUMO levels and band gap |
Utility in Ligand Design and Coordination Chemistry
In coordination chemistry, ligands are organic molecules that bind to a central metal atom to form a coordination complex. The design of ligands is critical for controlling the properties and reactivity of the metal center. This compound provides a versatile scaffold for creating novel ligands due to its multiple, chemically distinct functional groups.
The ester and cyano groups can be chemically transformed into effective coordinating moieties.
Ester Modification : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylate group is a classic O-donor ligand that can coordinate to a wide range of metal ions.
Cyano Group Modification : The nitrile (cyano) group can act as a weak N-donor. More importantly, it can be converted into other nitrogen-containing heterocycles that are excellent chelating agents. For example, reaction with sodium azide (B81097) can convert the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids and a potent N-donor ligand.
Furthermore, the iodo group is a key site for introducing additional coordinating atoms through cross-coupling reactions. A pyridine (B92270) ring, for example, could be attached via a Suzuki coupling, creating a bidentate ligand capable of forming a stable chelate ring with a metal ion. This modular approach allows for the systematic synthesis of a library of ligands with tailored steric and electronic properties for applications in catalysis, materials science, and sensing. fz-juelich.deuni-wuerzburg.de
Theoretical and Computational Investigations of Ethyl 4 Cyano 3 Iodobenzoate
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. nrel.govarxiv.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. nrel.gov For Ethyl 4-cyano-3-iodobenzoate, methods like DFT, using functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), would be employed to fully optimize the molecular geometry and calculate various electronic properties. mdpi.comnih.gov
Electronic Structure and Molecular Orbital Analysis
Analysis of the electronic structure provides a deep understanding of chemical bonding and reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest.
HOMO: The HOMO represents the orbital from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized primarily on the electron-rich iodinated benzene (B151609) ring, particularly involving the p-orbitals of the iodine and aromatic carbon atoms. The energy of the HOMO is related to the molecule's ionization potential.
LUMO: The LUMO is the lowest energy orbital that can accept an electron. For this molecule, the LUMO would likely be distributed over the electron-withdrawing cyano group (-C≡N) and the carbonyl group (-C=O) of the ester, indicating these are the most probable sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
| Property | Hypothetical Calculated Value | Significance for this compound |
| EHOMO | -6.5 eV | Indicates electron-donating capability, likely from the iodobenzene (B50100) ring. |
| ELUMO | -1.8 eV | Indicates electron-accepting capability, centered on cyano/ester groups. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Suggests moderate kinetic stability and reactivity. |
Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)
To further refine the picture of reactivity, various descriptors derived from quantum chemical calculations are used.
Molecular Electrostatic Potential (MEP) Maps: An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It uses a color scale to indicate regions of negative and positive potential. For this compound, the MEP map would show regions of high electron density (red/yellow), likely around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, identifying them as sites for electrophilic attack. Conversely, regions of low electron density (blue) would be expected around the hydrogen atoms and potentially near the iodine atom (due to the "sigma-hole" phenomenon), indicating sites susceptible to nucleophilic attack.
Fukui Functions: Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. They describe the change in electron density at a particular point when an electron is added to or removed from the molecule. This helps to pinpoint the most electrophilic and nucleophilic atoms. For this compound, calculations would likely identify the carbon atom of the cyano group as a primary electrophilic site and specific carbons on the aromatic ring as potential nucleophilic sites.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bonds, particularly the C-C bond connecting the ester group to the benzene ring and the C-O bond within the ethyl ester. Conformational analysis involves systematically exploring these rotations to find the most stable arrangement (the global minimum on the potential energy surface) and other low-energy conformers.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the entire pathway of a chemical reaction, providing a detailed, step-by-step mechanism. For instance, if this compound were to undergo a nucleophilic aromatic substitution reaction, calculations could be used to:
Identify Reactants and Products: Define the starting materials and the final products of the reaction.
Locate the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Its geometry represents the "point of no return" in the reaction. Locating the TS is computationally intensive but provides the activation energy (Ea), which is the key determinant of the reaction rate.
Calculate Activation Energy: The difference in energy between the reactants and the transition state determines how fast the reaction will proceed. A lower activation energy implies a faster reaction.
For reactions involving this molecule, such as palladium-catalyzed cross-coupling reactions at the iodine site, modeling could help rationalize reaction outcomes and optimize conditions by revealing the energetics of oxidative addition and reductive elimination steps.
Molecular Dynamics Simulations (if applicable to its interactions/behavior in non-biological systems)
While often used for large biological systems, Molecular Dynamics (MD) simulations can also provide insights into the behavior of smaller molecules in condensed phases, such as in a solvent or in the solid state. researchgate.net An MD simulation of this compound in a solvent like dimethylformamide (DMF) could reveal information about:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule.
Dynamical Behavior: The rotational and translational motion of the molecule over time.
Intermolecular Interactions: The nature and strength of interactions between solute and solvent molecules, which can influence reaction rates and solubility.
In the context of materials science, MD simulations could be used to model the packing of molecules in a crystal lattice or the behavior of the molecule in a polymer matrix, predicting properties like density and cohesive energy.
In Silico Screening for Novel Reactivity or Applications in Chemical Research
In silico screening uses computational methods to rapidly evaluate large numbers of molecules for a specific purpose, saving time and resources compared to traditional experimental screening. mdpi.comscispace.com this compound, with its multiple functional groups, could be included in virtual libraries for various applications.
For example, it could be screened as a:
Building Block for Organic Synthesis: Its structure could be computationally docked into the active sites of known catalysts to predict its suitability for novel cross-coupling reactions.
Precursor for Functional Materials: Its electronic properties (e.g., dipole moment, polarizability) could be calculated and compared against databases of molecules known to form liquid crystals or organic semiconductors, identifying its potential in materials science. researchgate.net
Through these screening processes, new and unexpected avenues for the application of this compound in chemical research can be identified and prioritized for experimental validation. mdpi.com
Advanced Spectroscopic and Structural Elucidation Studies of Ethyl 4 Cyano 3 Iodobenzoate
While comprehensive spectroscopic studies dedicated solely to Ethyl 4-cyano-3-iodobenzoate (CAS No. 371765-16-1) are not extensively detailed in publicly available literature, its structural features can be thoroughly elucidated using a combination of advanced spectroscopic techniques. The following sections provide a detailed analysis of the expected spectroscopic behavior of the molecule, based on established principles and data from closely related analogues.
Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of Ethyl 4-cyano-3-iodobenzoate from reaction mixtures, starting materials, and potential byproducts. The choice of technique is dictated by the volatility and polarity of the compound and its impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound due to its non-volatile and moderately polar nature. A typical method development would involve reversed-phase chromatography.
A well-defined HPLC method enables the separation of this compound from its precursors, such as 4-cyano-3-iodobenzoic acid, and other related impurities. The development of a robust method would involve the optimization of several parameters to achieve good resolution, peak shape, and a reasonable analysis time. A representative set of HPLC conditions is detailed in the table below.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (containing 0.1% formic acid for improved peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength of 254 nm, where the aromatic and cyano groups exhibit strong absorbance |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Under these conditions, this compound would be expected to have a specific retention time, allowing for its quantification against a standard calibration curve.
While this compound itself has a relatively high boiling point, Gas Chromatography (GC) is an invaluable tool for the detection and quantification of more volatile byproducts or residual solvents that may be present from its synthesis. For instance, residual ethanol (B145695) or other organic solvents can be readily identified.
The GC analysis would typically employ a capillary column with a non-polar or moderately polar stationary phase. A flame ionization detector (FID) is commonly used for its sensitivity to organic compounds.
Table 2: Representative GC Conditions for Volatile Impurity Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl-methylpolysiloxane stationary phase |
| Carrier Gas | Helium or Nitrogen at a constant flow rate |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C (FID) |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min |
This compound is an achiral molecule. However, should it be used as a precursor in the synthesis of chiral molecules, chiral chromatography would be essential to separate and quantify the resulting enantiomers. Chiral stationary phases (CSPs), often based on derivatized cellulose (B213188) or amylose, are employed for this purpose. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times.
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry can be utilized for the rapid determination of the concentration of this compound in a pure solution. The presence of the substituted benzene (B151609) ring gives rise to characteristic absorption bands in the UV region. By measuring the absorbance at a specific wavelength (λmax) and using the Beer-Lambert law, the concentration can be calculated if the molar absorptivity (ε) is known. The λmax for substituted benzonitriles is typically in the range of 230-280 nm.
Elemental Analysis for Empirical Formula Validationresearchgate.net
Elemental analysis is a fundamental technique used to validate the empirical formula of a synthesized compound. For this compound (C₁₀H₈INO₂), the theoretical elemental composition can be calculated and compared with the experimental values obtained from combustion analysis. This comparison is a critical step in confirming the identity and purity of a newly synthesized batch of the compound. A close agreement between the theoretical and found percentages for carbon, hydrogen, nitrogen, and iodine provides strong evidence for the correct molecular formula.
**Table 3: Theoretical Elemental Composition of this compound (C₁₀H₈INO₂) **
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.01 | 10 | 120.1 | 39.89% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 2.68% |
| Iodine (I) | 126.90 | 1 | 126.90 | 42.15% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.65% |
| Oxygen (O) | 16.00 | 2 | 32.00 | 10.63% |
| Total | 301.074 | 100.00% |
Experimental results from elemental analysis are typically expected to be within ±0.4% of the theoretical values to be considered a confirmation of the compound's purity and identity. researchgate.net
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Impurity Profiling and Reaction Monitoring in Research
For a more in-depth analysis, especially in a research and development setting, hyphenated techniques that couple a separation method with a spectroscopic detector are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. It is particularly useful for identifying volatile impurities. As components elute from the GC column, they are ionized and fragmented, producing a unique mass spectrum that can be used to identify the compound by comparison with spectral libraries or through interpretation of the fragmentation pattern. For halogenated aromatic compounds, the isotopic pattern of the halogen can aid in identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of less volatile compounds like this compound. It allows for the separation of the target compound from non-volatile impurities, and the mass spectrometer provides molecular weight and structural information. This is crucial for impurity profiling, where unknown peaks in the chromatogram can be tentatively identified based on their mass-to-charge ratio and fragmentation patterns.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is an advanced technique that provides detailed structural information of compounds separated by HPLC. While less common due to sensitivity and cost, it is exceptionally powerful for the unambiguous identification of unknown impurities or for monitoring the progress of a reaction by directly analyzing the reaction mixture over time.
These advanced techniques are critical for understanding the reaction pathways in the synthesis of this compound and for the comprehensive characterization of the final product, ensuring it meets the stringent purity requirements for its intended applications.
Future Directions and Emerging Research Avenues
Development of Novel Reactivity and Catalytic Systems
The presence of an aryl iodide in Ethyl 4-cyano-3-iodobenzoate makes it an excellent substrate for a wide array of cross-coupling reactions. Future research will likely focus on developing more efficient and selective catalytic systems to further enhance its reactivity.
Recent advancements in palladium-catalyzed cyanation reactions, which allow for the coupling of aryl halides with a cyanide source under mild conditions, could be further optimized for substrates like this compound. researchgate.net A significant challenge in these reactions is the deactivation of the palladium catalyst by excess cyanide. researchgate.net The development of new ligand systems that can stabilize the palladium catalyst and facilitate the reductive elimination step is a key area of future research. researchgate.net
Nickel-catalyzed cyanation of aryl halides has emerged as a powerful and more sustainable alternative to palladium-based systems. nih.gov These methods often utilize less toxic cyanide sources and can be effective for a broader range of substrates, including those with various functional groups. nih.govmdpi.com Future work will likely explore the application of novel nickel catalysts for the transformation of this compound, potentially leading to more cost-effective and environmentally friendly synthetic routes. nih.gov
Beyond cyanation, the iodo group is a versatile handle for various C-C, C-N, and C-O bond-forming reactions. nih.govnih.gov Research into ligand-free palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, could offer simpler and more economical methods for derivatizing this compound. rsc.org Furthermore, gold-catalyzed cross-coupling reactions are emerging as a new frontier, offering unique chemoselectivity that could be exploited for this compound. nih.gov
Exploration of its Role in Advanced Functional Materials
The incorporation of cyano and iodo functionalities into aromatic structures can impart unique electronic and photophysical properties, making them attractive components for advanced functional materials. Aryl nitriles are known to be important motifs in materials science due to their electronic properties and ability to participate in intermolecular interactions. nih.gov
Future research could explore the synthesis of polymers and oligomers derived from this compound. The rigid, planar structure of the aromatic ring, combined with the polar cyano group, could lead to materials with interesting liquid crystalline or charge-transport properties. The iodo group can serve as a reactive site for polymerization or for post-polymerization modification, allowing for the fine-tuning of material properties.
The high atomic weight of iodine can also be advantageous in materials designed for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The heavy atom effect of iodine can enhance intersystem crossing, which is a key process in phosphorescent OLEDs. Research into the synthesis of novel luminophores and photosensitizers based on the this compound scaffold is a promising avenue.
Integration with Machine Learning for Synthetic Route Prediction
Sustainable and Scalable Production Methods
The development of sustainable and scalable production methods is crucial for the wider application of this compound. Traditional methods for the synthesis of aromatic nitriles often involve the use of toxic cyanide reagents and harsh reaction conditions. nih.gov
Future research will focus on developing greener synthetic routes. This includes the use of non-toxic and stable cyanide sources, such as 1,4-dicyanobenzene or organic nitriles, in catalytic cyanation reactions. organic-chemistry.org Biocatalytic methods, using enzymes like aldoxime dehydratases, offer a cyanide-free route to nitriles from readily available aldehydes. nih.gov This approach, which operates in water under mild conditions, represents a significant step towards sustainable nitrile synthesis. nih.gov
The synthesis of the benzoic acid backbone itself is another area for improvement. Lignin, a major component of biomass, can be a renewable source of benzoic acid derivatives. rsc.org Developing processes to convert lignin-derived feedstocks into precursors for this compound could significantly improve the sustainability of its production. rsc.org
Furthermore, optimizing the iodination step is also important. The use of elemental iodine with a co-oxidant in more environmentally friendly solvents is an area of active research. researchgate.net The goal is to develop a process that is not only sustainable but also scalable to meet potential industrial demand.
Expanding the Scope of its Use as a Versatile Synthetic Intermediate
This compound is a valuable intermediate due to the orthogonal reactivity of its functional groups. The iodo group is highly reactive in cross-coupling reactions, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the ester can be hydrolyzed or converted to other functional groups.
Future research will undoubtedly focus on leveraging this versatility to synthesize a wide range of complex molecules. For instance, the iodo group can be used to introduce various substituents through Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the rapid construction of molecular diversity. nih.govrsc.org
The cyano group can be transformed into a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. The ester group provides a handle for further derivatization, such as the synthesis of amides or other esters with specific properties. The ability to selectively manipulate each of these functional groups makes this compound a powerful building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its use as a farnesyltransferase inhibitor has been explored, and further applications in drug discovery are likely. google.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-cyano-3-iodobenzoate, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via sequential halogenation and esterification. For example, iodination of a pre-functionalized benzoate derivative using N-iodosuccinimide (NIS) under controlled conditions, followed by cyano group introduction via nucleophilic substitution. Purity validation requires HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry (MS) to confirm molecular weight and isotopic patterns . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical to verify structural integrity, particularly distinguishing between regioisomers.
Q. How do the functional groups (ester, cyano, iodo) influence the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Ester Group : Susceptible to hydrolysis under acidic/basic conditions. Stability tests should involve monitoring pH-dependent degradation via UV-Vis spectroscopy or TLC .
- Cyano Group : Generally stable but can participate in nitrile-aldehyde cycloadditions; assess reactivity using differential scanning calorimetry (DSC) for exothermic events .
- Iodo Substituent : Prone to photodehalogenation. Store in amber vials and characterize light-exposed samples via GC-MS to detect iodine loss .
Advanced Research Questions
Q. What challenges arise in spectroscopic characterization of this compound, and how can they be mitigated?
- Methodological Answer :
- NMR Challenges : The iodine atom’s quadrupolar moment causes signal broadening. Use high-field NMR (≥500 MHz) and deuterated solvents to enhance resolution. For ¹³C NMR, long relaxation times necessitate extended acquisition periods .
- X-Ray Crystallography : Heavy iodine atoms facilitate phasing (e.g., SHELXD/SHELXL ), but crystal twinning may occur. Optimize crystallization solvents (e.g., DCM/hexane) and employ twin refinement protocols in SHELXL .
Q. How can researchers resolve contradictions in reaction outcomes during cross-coupling experiments involving this compound?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify undesired adducts (e.g., deiodinated products or ester hydrolysis byproducts). Compare retention times with synthetic standards .
- Mechanistic Probes : Conduct kinetic studies under varying Pd catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂) to assess steric effects from the cyano group. Monitor reaction progress via in situ IR spectroscopy for intermediate detection .
Q. What strategies are effective for studying the compound’s reactivity in photoredox catalysis or C–I bond activation?
- Methodological Answer :
- Photoredox Applications : Use laser flash photolysis to quantify excited-state lifetimes. Compare with computational TD-DFT (Time-Dependent Density Functional Theory) models to correlate electronic transitions with reactivity .
- C–I Activation : Screen ligands (e.g., bipyridines) for Pd-mediated couplings. Electrochemical analysis (cyclic voltammetry) can reveal redox potentials influencing oxidative addition rates .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address conflicting crystallographic and spectroscopic data?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate X-ray structures with solid-state NMR to resolve discrepancies in bond lengths/angles. For dynamic solutions, employ variable-temperature NMR to assess conformational flexibility .
- Error Propagation Analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factor residuals in SHELXL ) and compare with spectroscopic error margins (e.g., NMR integration tolerances).
Q. What methodologies are recommended for analyzing degradation products of this compound in long-term stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity (ICH Q1A guidelines) and analyze degradation via LC-MS/MS. Use isotopic labeling (e.g., ¹³C-cyano) to trace fragmentation pathways .
- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict hydrolysis rates based on electron-withdrawing effects of substituents .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure. Iodine vapors require respiratory protection (N95 masks) .
- Waste Disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal. Document procedures per REACH regulations (Annex VI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
